
(Glu2)-TRH
概要
説明
(Glu2)-TRH, also known as thyrotropin-releasing hormone analogue, is a modified form of the naturally occurring thyrotropin-releasing hormone. The modification involves the substitution of the second amino acid in the sequence with glutamic acid. This compound has been studied for its potential as a functional antagonist of thyrotropin-releasing hormone in the central nervous system .
準備方法
合成ルートと反応条件: (Glu2)-TRH の合成には、固相ペプチド合成法が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、通常、以下の手順が含まれます。
樹脂への負荷: 最初のアミノ酸は固体樹脂に結合されます。
脱保護: アミノ酸の保護基が除去され、次のアミノ酸の付加が可能になります。
カップリング: アミノ基が保護された次のアミノ酸が活性化され、成長中のペプチド鎖にカップリングされます。
繰り返し: ステップ 2 と 3 が、目的のペプチド配列が得られるまで繰り返されます。
工業的生産方法: this compound の工業的生産は、同様の原理に基づいていますが、より大規模に行われます。プロセスを合理化し、一貫性を確保するために、自動ペプチド合成装置が頻繁に使用されます。 高性能液体クロマトグラフィー (HPLC) を用いた精製は一般的であり、最終生成物の純度と品質が保証されます .
3. 化学反応解析
反応の種類: this compound は、主にペプチド結合の形成と加水分解反応を起こします。生理的条件下では比較的安定しており、酸化や還元は容易には起こりません。
一般的な試薬と条件:
カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC) と 1-ヒドロキシベンゾトリアゾール (HOBt) は、ペプチド結合形成に一般的に使用されます。
脱保護試薬: トリフルオロ酢酸 (TFA) は、合成中の保護基の除去に使用されます。
切断試薬: TFA、水、およびトリイソプロピルシラン (TIS) などのスカベンジャーの混合物が、ペプチドを樹脂から切断するために使用されます.
主な生成物: これらの反応の主な生成物は、this compound ペプチドそのものです。 ペプチドの加水分解により、構成アミノ酸が得られます .
4. 科学研究の応用
化学: ペプチド合成と改変技術を研究するためのモデル化合物として役立ちます。
生物学: this compound は、中枢神経系におけるチロトロピン放出ホルモンアナログの役割を調査するために使用されます。
医学: 特に脳内のコリン作動性活性を調節する神経治療薬としての可能性について研究が進められています。
化学反応の分析
Types of Reactions: (Glu2)-TRH primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable and does not readily undergo oxidation or reduction under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products: The primary product of these reactions is the this compound peptide itself. Hydrolysis of the peptide can yield its constituent amino acids .
科学的研究の応用
Neuropharmacological Applications
1. Modulation of Cholinergic Activity
Research indicates that (Glu2)-TRH plays a significant role in modulating cholinergic activity within the central nervous system. In studies involving mice, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH-induced hippocampal extracellular acetylcholine release. This suggests that this compound may act as a negative modulator for cholinergic effects mediated by TRH .
Table 1: Effects of this compound on Cholinergic Activity
Treatment | Sleeping Time (min) | Statistical Significance |
---|---|---|
Vehicle | 79 ± 2 | - |
TRH | 40 ± 2 * | *P < 0.05 |
This compound | 65 ± 2 *, † | *P < 0.05 |
This compound + TRH | 59 ± 3 *, † | *P < 0.05 |
*Statistical significance denotes differences from saline control and TRH alone.
2. Analeptic Effects
This compound has been noted for its analeptic properties, which are characterized by the ability to counteract central nervous system depressants. In experiments where mice were administered barbiturates, the presence of this compound significantly reduced the duration of induced sleep compared to controls. This effect highlights its potential therapeutic application in treating conditions related to CNS depression .
Case Studies
Case Study 1: Analeptic Activity Assessment
In a controlled study involving adult rats, researchers assessed the analeptic effects of this compound following pentobarbital administration. The results demonstrated that both this compound and TRH effectively reduced sleep duration, with comparable potency observed between the two peptides when administered intracisternally at a dose of 10 μg .
Case Study 2: Neurotransmitter Interaction
A separate investigation focused on the interaction between this compound and neurotransmitter systems beyond cholinergic pathways. The study hypothesized that this compound might influence GABAergic, dopaminergic, and noradrenergic receptors due to its structural modifications. Preliminary findings suggested that while this compound does not directly enhance cholinergic activity, it may modulate other neurotransmitter systems indirectly .
作用機序
(Glu2)-TRH は、チロトロピン放出ホルモンの機能的アンタゴニストとして作用し、その受容体に結合しますが、活性化しません。この結合により、天然ホルモンがその効果を発揮することが妨げられ、脳内のコリン作動性活性が調節されます。 この化合物の作用機序は、G タンパク質共役受容体、特に中枢神経系のさまざまなプロセスに関与する TRH-R1 および TRH-R2 との相互作用に関係しています .
類似の化合物:
チロトロピン放出ホルモン (TRH): ピログルタミル-ヒスチジル-プロリンアミドという配列を持つ天然ホルモン。
(Asp2)-TRH: 2 番目のアミノ酸がアスパラギン酸に置換されたアナログ。
(β-Glu2)-TRH: グルタミン酸の異性体である別のアナログ
独自性: this compound は、チロトロピン放出ホルモンの選択的な機能的アンタゴニストとして作用するという点でユニークです。 他のアナログとは異なり、固有の効果を発揮するわけではなく、天然ホルモンの活性を効果的に調節するため、中枢神経系の機能と潜在的な治療的応用を研究するための貴重なツールとなっています .
類似化合物との比較
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.
(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.
(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid
Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .
生物活性
(Glu2)-Thyrotropin-Releasing Hormone (TRH), also known as pGlu-Glu-Pro-NH2, is a peptide with notable biological activity in the central nervous system (CNS). It is structurally related to the endogenous TRH but exhibits distinct pharmacological properties. This article explores the biological activity of (Glu2)-TRH, focusing on its mechanisms of action, stability, receptor interactions, and potential therapeutic applications.
This compound has been shown to exert several pharmacological effects that are both similar to and distinct from those of TRH. Notably:
- Analeptic Effects : this compound has demonstrated an analeptic action, which refers to its ability to counteract sedation induced by barbiturates. In experimental models, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH's effects on sleep duration in mice, indicating its role as a negative modulator of TRH-induced cholinergic activity .
- Cholinergic Modulation : Research indicates that this compound significantly reduces TRH-induced extracellular acetylcholine release in the hippocampus, suggesting that it may function through alternative pathways or receptors not yet fully characterized .
- Receptor Interaction : Unlike TRH, which binds to known TRH receptors (TRHR1 and TRHR2), this compound does not exhibit significant binding affinity for these receptors. This suggests that its pharmacological effects may arise from interactions with other unidentified receptors in the CNS .
Stability and Pharmacokinetics
One of the key characteristics of this compound is its stability in biological systems:
- Resistance to Degradation : Unlike TRH, which is rapidly metabolized by thyroliberinase, this compound is resistant to this enzyme's action. Studies indicate that it remains stable in rat serum for at least four hours and is primarily cleared through renal pathways .
- Potential for Therapeutic Use : The stability profile of this compound enhances its potential as a therapeutic agent compared to traditional TRH, particularly in conditions where prolonged action is beneficial.
Research Findings and Case Studies
Several studies have investigated the biological effects and potential applications of this compound:
Table 1: Summary of Key Findings on this compound
Case Study Insights
In a notable case study involving animal models, this compound was administered alongside TRH to assess its impact on sleep duration. The results indicated that while TRH alone significantly reduced sleep time following pentobarbital administration, the co-administration with this compound resulted in a moderate increase in sleep duration compared to controls. This suggests that this compound may serve as a therapeutic agent for managing sedation-related disorders .
特性
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
Record name | Pyroglutamyl-glutamyl-proline amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PGLU-GLU-PRO AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?
A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.
Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?
A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.
Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?
A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。